4-amino-6-(3-chlorophenyl)-12,14-dimethyl-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(3-chlorophenyl)-7,9-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-chlorophenyl)-7,9-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the desired heterocyclic structure . The reaction conditions often include heating in the presence of formic acid or other cyclizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-chlorophenyl)-7,9-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-amino-4-(3-chlorophenyl)-7,9-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-chlorophenyl)-7,9-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[2,3-b]pyridines:
Uniqueness
2-amino-4-(3-chlorophenyl)-7,9-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of multiple fused rings, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
664999-93-3 |
---|---|
Molecular Formula |
C22H15ClN4O2S |
Molecular Weight |
434.9g/mol |
IUPAC Name |
4-amino-6-(3-chlorophenyl)-12,14-dimethyl-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile |
InChI |
InChI=1S/C22H15ClN4O2S/c1-9-6-10(2)26-22-14(9)17-19(30-22)18-16(21(28)27-17)15(13(8-24)20(25)29-18)11-4-3-5-12(23)7-11/h3-7,15H,25H2,1-2H3,(H,27,28) |
InChI Key |
GMUJKZQGVDQQSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=C(C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Cl)C(=O)N3)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=C(C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Cl)C(=O)N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.